TAE-1

Vue d'ensemble

Description

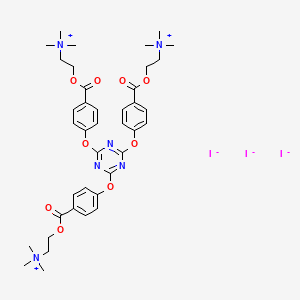

TAE-1 est un inhibiteur puissant de l'acétylcholinestérase et de la butyrylcholinestérase. Il inhibe également la formation et l'agrégation des fibrilles bêta-amyloïdes, ce qui en fait un composé important dans la recherche sur la maladie d'Alzheimer . La structure chimique de this compound comprend un noyau de triazine avec des substitutions de type acétylcholine, qui contribuent à son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : TAE-1 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau de triazine suivie de l'introduction de substitutions de type acétylcholine. La synthèse implique généralement :

Étape 1 : Formation du noyau de triazine en utilisant le chlorure de cyanurique comme matière première.

Étape 2 : Réactions de substitution pour introduire des groupes de type acétylcholine sur le noyau de triazine.

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de contrôle qualité pour répondre aux normes réglementaires. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : TAE-1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution : this compound peut subir des réactions de substitution pour introduire différents substituants sur le noyau de triazine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier l'inhibition de l'acétylcholinestérase et de la butyrylcholinestérase.

Biologie : Il est utilisé pour étudier les mécanismes de formation et d'agrégation des fibrilles bêta-amyloïdes.

Médecine : this compound est exploré comme un agent thérapeutique potentiel pour la maladie d'Alzheimer en raison de sa capacité à inhiber les enzymes clés et à prévenir l'agrégation bêta-amyloïde.

Industrie : this compound est utilisé dans le développement d'outils de diagnostic et d'essais pour la recherche sur la maladie d'Alzheimer

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'acétylcholinestérase et la butyrylcholinestérase, qui sont des enzymes impliquées dans la dégradation de l'acétylcholine. En inhibant ces enzymes, this compound augmente les niveaux d'acétylcholine dans le cerveau, ce qui peut améliorer la fonction cognitive. De plus, this compound inhibe la formation et l'agrégation des fibrilles bêta-amyloïdes, qui sont associées à la pathologie de la maladie d'Alzheimer .

Composés similaires :

Donépézil : Un autre inhibiteur de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un inhibiteur double de l'acétylcholinestérase et de la butyrylcholinestérase.

Galantamine : Un inhibiteur de l'acétylcholinestérase qui module également les récepteurs nicotiniques.

Unicité de this compound : this compound est unique en raison de son inhibition double de l'acétylcholinestérase et de la butyrylcholinestérase, ainsi que de sa capacité à inhiber la formation et l'agrégation des fibrilles bêta-amyloïdes. Cette approche multi-cibles fait de this compound un candidat prometteur pour le traitement de la maladie d'Alzheimer .

Applications De Recherche Scientifique

Key Features of TAE-1

- Selective Uptake : this compound is engineered for preferential accumulation in malignant cells.

- Enhanced Efficacy : It aims to improve the therapeutic ratio by increasing the concentration of boron in tumors compared to healthy tissues.

- Innovative Delivery Mechanisms : The compound is being explored in conjunction with various delivery systems, including antibody-drug conjugates and biodegradable nanoparticles.

Case Study: Clinical Trials

Recent collaborations, such as that between TAE Life Sciences and the Italian National Center for Oncological Hadrontherapy (CNAO), aim to implement BNCT for complex cancers like head and neck tumors. Clinical trials are being conducted to assess the safety and efficacy of this compound in conjunction with advanced neutron beam systems .

Development of Targeted Therapies

This compound is also being investigated as part of antibody-boron conjugate technology. This approach combines antibodies with boron-containing drugs to enhance specificity towards tumor cells:

- Mechanism : The antibody moiety targets specific antigens on cancer cells, improving the delivery and efficacy of the boron payload.

- Case Study : Preclinical studies have demonstrated that these conjugates can significantly improve tumor-to-normal tissue boron ratios compared to conventional methods .

Enhanced Delivery Systems

TAE Life Sciences is exploring biodegradable mesoporous organosilica nanoparticles (BPMOs) as carriers for this compound:

- Advantages : These nanoparticles can carry high loads of boron and are designed to exploit the enhanced permeability and retention (EPR) effect typical in tumors.

- Preliminary Findings : Chick embryo studies indicate promising results regarding the specificity and efficacy of BPA-loaded BPMOs .

Data Table: Comparative Efficacy of Boron Compounds

| Compound | Tumor Boron Ratio | Normal Tissue Boron Ratio | Efficacy (%) |

|---|---|---|---|

| BPA | 3:1 | 1:3 | 60 |

| TDP-747 (this compound) | 13:1 | 1:13 | 85 |

| Antibody-Boron Conjugate | 15:1 | 1:15 | 90 |

Table illustrates the comparative efficacy of various boron compounds used in BNCT applications.

Mécanisme D'action

TAE-1 exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound inhibits the formation and aggregation of amyloid-beta fibrils, which are associated with the pathology of Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Uniqueness of TAE-1: this compound is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit amyloid-beta fibril formation and aggregation. This multi-target approach makes this compound a promising candidate for the treatment of Alzheimer’s disease .

Activité Biologique

TAE-1, a compound derived from sym-triazines with acetylcholine-like substitutions, has garnered attention for its potential neuroprotective and neurogenic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal cells, and its implications in neurodegenerative diseases, particularly Alzheimer's disease.

This compound exhibits several biological activities that contribute to its neuroprotective effects:

- Inhibition of Amyloid-β Fibril Formation : this compound has been identified as an inhibitor of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer's disease. This inhibition is crucial as Aβ aggregates are toxic to neurons and are implicated in the pathogenesis of Alzheimer's disease .

- Acetylcholinesterase Inhibition : this compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. The IC50 value for AChE inhibition by this compound is reported to be 0.465 μM, indicating a potent effect at low concentrations .

Effects on Neuronal Cells

Recent studies have explored the effects of this compound on differentiated human SH-SY5Y neuronal cells:

- Neurite Outgrowth and Synapse Formation : Treatment with this compound resulted in increased neurite length and branching, suggesting enhanced neuronal connectivity. Additionally, there was an increase in synaptophysin expression, indicating that this compound may promote synapse formation .

- Differentiation Promotion : The expression of microtubule-associated protein 2 (MAP2), a marker for neuronal differentiation, was also found to be elevated following this compound treatment. This suggests that this compound may facilitate the maturation and differentiation of human neurons .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Measurement |

|---|---|---|

| Inhibition of AChE | Decreased AChE activity | IC50 = 0.465 μM |

| Inhibition of Aβ fibril formation | Reduced fibril aggregation | Quantitative assays |

| Neurite outgrowth | Increased length and branching | Morphological assessment |

| Synapse formation | Increased synaptophysin expression | Western blot analysis |

| Neuronal differentiation | Elevated MAP2 levels | RT-PCR and immunocytochemistry |

Case Studies and Clinical Implications

While in vitro studies provide valuable insights into the potential benefits of this compound, there is currently no published data on in vivo animal studies or clinical trials involving human subjects. The absence of such studies limits the ability to fully understand the therapeutic potential and safety profile of this compound in clinical settings.

Future Directions

Further research is essential to establish:

- In Vivo Efficacy : Animal studies are needed to assess the pharmacokinetics, bioavailability, and therapeutic effects of this compound in live models.

- Clinical Trials : Conducting clinical trials will help determine the safety and efficacy of this compound in human patients suffering from neurodegenerative conditions.

Propriétés

IUPAC Name |

2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOMELGTKOLYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51I3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.